N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide
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Overview
Description
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide is a complex organic compound with a molecular formula of C17H18BrNO2S This compound is characterized by the presence of a bromophenyl group, a sulfanyl linkage, and a methoxy group attached to a benzenecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bromophenyl sulfanyl intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent to form the 4-bromophenyl sulfanyl intermediate.
Coupling with ethylamine: The intermediate is then reacted with ethylamine under controlled conditions to introduce the ethyl group.
Formation of the benzenecarboxamide core: The final step involves the reaction of the intermediate with 4-methoxy-N-methylbenzenecarboxylic acid under amide coupling conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the sulfanyl and methoxy groups can form hydrogen bonds or other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide
- N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide
- N-{2-[(4-methylphenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide
Uniqueness
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens (like chlorine or fluorine) may not. This can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-4-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-19(11-12-22-16-9-5-14(18)6-10-16)17(20)13-3-7-15(21-2)8-4-13/h3-10H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQSKSMOBRXLMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC1=CC=C(C=C1)Br)C(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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